N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide
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Overview
Description
N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a pyrrolo[3,4-c]pyrazole core, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Construction of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of suitable precursors, often using a copper-catalyzed oxidative dehydrogenative annulation reaction.
Attachment of the Pyridine Carboxamide Moiety: The final step involves the coupling of the pyrrolo[3,4-c]pyrazole intermediate with a pyridine carboxylic acid derivative using peptide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The piperazine ring and pyrrolo[3,4-c]pyrazole core are crucial for binding to these targets, modulating their activity and influencing cellular pathways. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Trifluorotoluene : An organic compound with similar structural features, used as a solvent and synthetic intermediate.
- Flumetramide : A skeletal muscle relaxant with a related chemical structure.
Uniqueness
N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide is unique due to its combination of a piperazine ring, pyrrolo[3,4-c]pyrazole core, and pyridine carboxamide moiety. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H35N7O3 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H35N7O3/c1-5-11-29-13-16(2)30(14-17(29)9-12-32)23(34)31-15-18-20(24(31,3)4)27-28-21(18)26-22(33)19-8-6-7-10-25-19/h6-8,10,16-17,32H,5,9,11-15H2,1-4H3,(H2,26,27,28,33)/t16-,17+/m0/s1 |
InChI Key |
SYMKCZOALSNIBQ-DLBZAZTESA-N |
Isomeric SMILES |
CCCN1C[C@@H](N(C[C@H]1CCO)C(=O)N2CC3=C(C2(C)C)NN=C3NC(=O)C4=CC=CC=N4)C |
Canonical SMILES |
CCCN1CC(N(CC1CCO)C(=O)N2CC3=C(C2(C)C)NN=C3NC(=O)C4=CC=CC=N4)C |
Origin of Product |
United States |
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